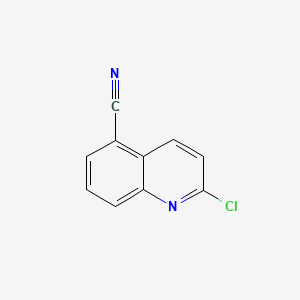

2-Chloroquinoline-5-carbonitrile

Descripción general

Descripción

2-Chloroquinoline-5-carbonitrile is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant .

Synthesis Analysis

Quinoline derivatives, including 2-Chloroquinoline-5-carbonitrile, can be synthesized from vinylaniline and phosgene . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been reported .Molecular Structure Analysis

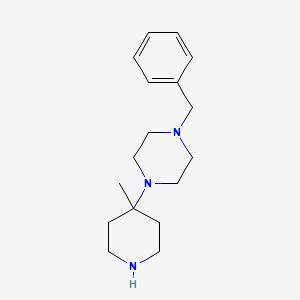

Quinolines are nitrogen-containing bicyclic compounds . The molecular structure of 2-Chloroquinoline-5-carbonitrile includes a quinoline ring with a chlorine atom at the 2nd position and a carbonitrile group at the 5th position .Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Chloroquinoline-5-carbonitrile and its derivatives are primarily involved in synthetic chemistry, serving as precursors for a variety of biologically active compounds. The chloro and cyano substituents on the quinoline ring facilitate diverse chemical reactions, enabling the synthesis of compounds with potential pharmaceutical applications. For instance, chloroquinoline-carbonitrile derivatives have been synthesized via various methods and have been used to produce compounds with PDE4 inhibitory properties, indicating potential therapeutic uses (Mekheimer et al., 2019) (Kumar et al., 2012).

Optical and Electronic Properties

Derivatives of 2-Chloroquinoline-5-carbonitrile have been explored for their optical and electronic properties. Studies involving density functional theory (DFT) have investigated the structural, electronic, and optical characteristics of these compounds, highlighting their potential in optoelectronic applications. The nonlinear optical properties and charge transport capabilities of hydroquinoline derivatives suggest their suitability for multifunctional material applications (Irfan et al., 2020).

Antimicrobial Activity

Some chloroquinoline-carbonitrile derivatives have been investigated for their antimicrobial properties. For example, the synthesis of tetrahydropyrimido quinoline derivatives from 2-chloroquinoline-3-carbonitriles has revealed compounds with significant antimicrobial activity, demonstrating the potential of these derivatives in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Antitumor Activity

The antitumor properties of certain quinoline derivatives have been examined, with studies showing that compounds like 2-amino-4-(2-chloroquinolin-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile exhibit binding to specific proteins, suggesting a mechanism for their antitumor efficacy. This highlights the potential of chloroquinoline-carbonitrile derivatives in cancer research and therapy (Mansour et al., 2021).

Catalysis and Synthetic Methodology

Chloroquinoline-carbonitrile compounds are also significant in catalysis and synthetic methodologies. For instance, copper-catalyzed reactions involving 2-chloroquinoline-3-carbonitriles have been developed to synthesize complex heterocycles, demonstrating the utility of these compounds in facilitating novel synthetic routes (Singh et al., 2018).

Safety And Hazards

2-Chloroquinoline-5-carbonitrile is classified as Acute toxicity, Oral (Category 3), H301, and Serious eye damage (Category 1), H318 . It is toxic if swallowed and causes serious eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Quinoline derivatives, including 2-Chloroquinoline-5-carbonitrile, have a broad spectrum of bioactivity and are utilized in various fields . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

2-chloroquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-5-4-8-7(6-12)2-1-3-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXEZNMQARBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295937 | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoline-5-carbonitrile | |

CAS RN |

1231761-06-0 | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)

![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)

![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)